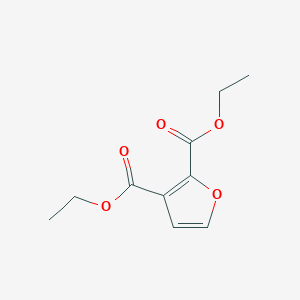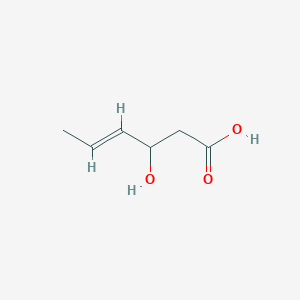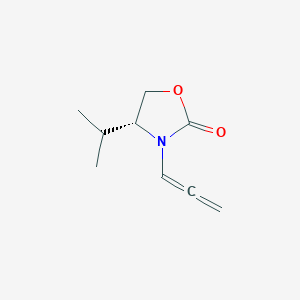
(4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone
描述
(4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone is a chiral oxazolidinone derivative Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms This specific compound is characterized by the presence of an isopropyl group and a propadienyl group attached to the oxazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as amino alcohols and carbonyl compounds.
Cyclization: The key step involves the cyclization of the amino alcohol with a carbonyl compound to form the oxazolidinone ring. This can be achieved using various cyclization agents and catalysts under controlled conditions.
Functional Group Introduction: The isopropyl and propadienyl groups are introduced through subsequent reactions, such as alkylation and alkenylation, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires efficient and cost-effective processes, often utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
(4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its application, such as inhibiting bacterial protein synthesis in the case of antibiotic development.
相似化合物的比较
Similar Compounds
(4R)-4-(1-methylethyl)-2-oxazolidinone: Lacks the propadienyl group, resulting in different reactivity and applications.
(4S)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.
(4R)-4-(1-methylethyl)-3-(1-propenyl)-2-Oxazolidinone: Contains a propenyl group instead of a propadienyl group, affecting its chemical properties.
Uniqueness
(4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone is unique due to the presence of both isopropyl and propadienyl groups, which confer distinct chemical and biological properties. Its chiral nature and specific functional groups make it a versatile compound in various research and industrial applications.
属性
InChI |
InChI=1S/C9H13NO2/c1-4-5-10-8(7(2)3)6-12-9(10)11/h5,7-8H,1,6H2,2-3H3/t8-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQNYEMNBPCVPF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=O)N1C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476712 | |
| Record name | (4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357426-83-6 | |
| Record name | (4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




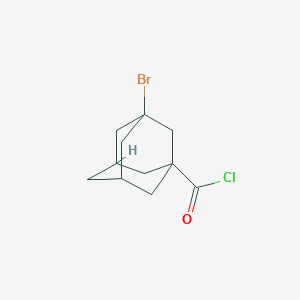
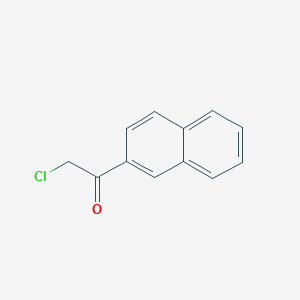
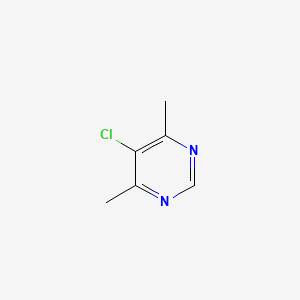

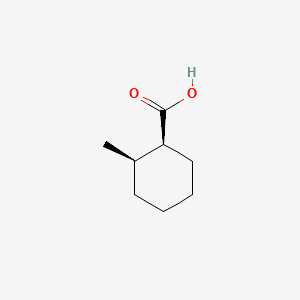
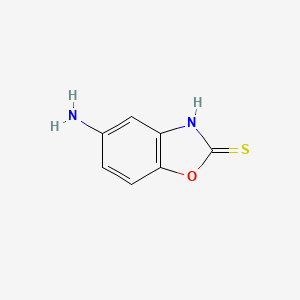
![7-Methyl-10-oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid](/img/structure/B1626357.png)


